(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide
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Overview
Description
(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is a complex organic compound that features a unique combination of a benzo[d]thiazole ring, a thiophene ring, and an allyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzo[d]thiazole core, followed by the introduction of the allyl and fluorine substituents. The final step involves the formation of the thiophene-2-carboxamide moiety through a condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert the compound into a more reduced form.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study various biochemical processes. Its ability to interact with specific biological targets makes it valuable for investigating enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its unique combination of functional groups allows for the design of materials with tailored electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism of action of (Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide
- (Z)-N-(6-fluorobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide
- (Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide
Uniqueness
What sets (Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide apart from similar compounds is its unique combination of functional groups. The presence of both an allyl group and a fluorine atom on the benzo[d]thiazole ring, along with the thiophene-2-carboxamide moiety, gives it distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
N-(6-fluoro-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2OS2/c1-2-7-18-11-6-5-10(16)9-13(11)21-15(18)17-14(19)12-4-3-8-20-12/h2-6,8-9H,1,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVIYMUZQHOAVAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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